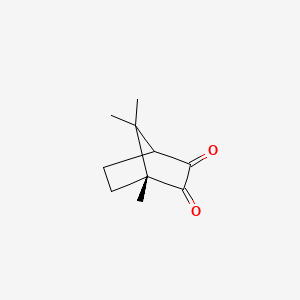
(1R)-camphorquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-camphorquinone, also known as (1R)-2,3-bornanedione, is a chiral compound derived from camphor. It is widely used in various fields due to its unique chemical properties and reactivity. The compound is characterized by its bicyclic structure, which includes a ketone functional group, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1R)-camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of oxidizing agents such as selenium dioxide (SeO2) or chromium trioxide (CrO3) in acetic acid. The reaction typically proceeds under mild conditions, yielding this compound with high selectivity.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. Continuous flow reactors are often employed to ensure consistent production and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-camphorquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of camphoric acid.
Reduction: Reduction of this compound can produce camphor or other reduced derivatives.
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Camphor and other reduced derivatives.
Substitution: Various substituted camphorquinone derivatives.
Aplicaciones Científicas De Investigación
(1R)-camphorquinone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of dental resins and adhesives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: this compound is utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (1R)-camphorquinone exerts its effects is primarily through its role as a photoinitiator. Upon exposure to light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization processes, making this compound an essential component in light-curable materials. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of radical intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: A precursor to (1R)-camphorquinone, used in similar applications but lacks the ketone functionality.
Camphoric Acid: An oxidation product of this compound, used in the synthesis of various derivatives.
Benzoin: Another photoinitiator with similar applications but different structural properties.
Uniqueness of this compound
This compound is unique due to its chiral nature and the presence of a ketone group, which enhances its reactivity and versatility in chemical synthesis. Its ability to act as a photoinitiator under mild conditions makes it particularly valuable in the production of dental materials and other light-curable products.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m0/s1 |
Clave InChI |
VNQXSTWCDUXYEZ-TYICEKJOSA-N |
SMILES isomérico |
C[C@@]12CCC(C1(C)C)C(=O)C2=O |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14789836.png)
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
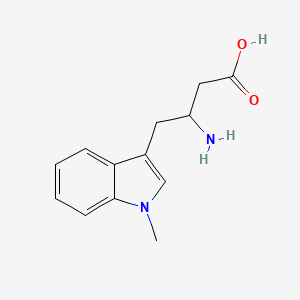

![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
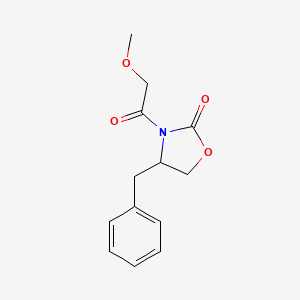
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
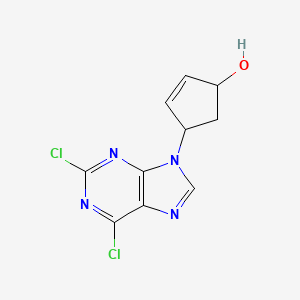
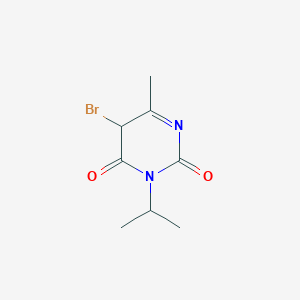
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
